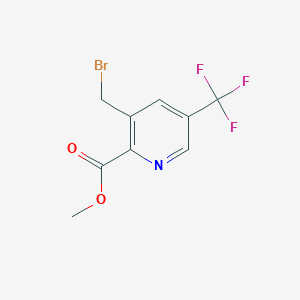

Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate is a brominated pyridine derivative featuring a trifluoromethyl group at position 5, a bromomethyl substituent at position 3, and a methyl ester at position 2. This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing alkylation or cross-coupling motifs. The bromomethyl group enhances reactivity in nucleophilic substitutions, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, critical for drug design .

Scientific Research Applications

Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate is a pyridine derivative that contains a bromomethyl group and a trifluoromethyl group on its aromatic ring. It has a molecular formula of C9H7BrF3NO2 and a molecular weight of approximately 298.06 g/mol . The presence of the electron-withdrawing trifluoromethyl group influences the compound's chemical behavior and applications in pharmaceuticals and agrochemicals.

General Information

Applications

This compound is an important intermediate in organic synthesis. Its unique structure allows it to be used in various applications:

- pharmaceuticals

- agrochemicals

This compound stands out due to the arrangement of its functional groups, which provides distinct reactivity patterns compared to similar compounds and enhances its potential utility in various chemical processes.

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Similarity | Unique Characteristics |

|---|---|---|---|

| Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate | Bromomethyl and difluoromethyl groups | High | Different positioning of functional groups affects reactivity |

| Methyl 6-(hydroxymethyl)pyridine-2-carboxylate | Hydroxymethyl group instead of bromine | Moderate | Lacks halogen reactivity but retains pyridine structure |

| 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | Amino group instead of ester | Moderate | Potentially different biological activity due to amino functionality |

| 3-Bromo-5-(1,1-difluoroethyl)pyridine | Difluoroalkyl instead of trifluoromethyl | Moderate | Alters electronic properties significantly |

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group, in particular, can enhance the binding affinity and selectivity of the compound towards its targets. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Reactivity

The compound’s reactivity and applications are influenced by the positions and types of substituents on the pyridine ring. Below is a detailed comparison with key analogs:

Table 1: Substituent Positions and Key Properties

*Calculated based on molecular formula C₉H₇BrF₃NO₂.

Electronic and Steric Effects

- Bromomethyl vs. Chloro : Bromine’s larger atomic radius and lower electronegativity (compared to chlorine) enhance leaving-group ability, making the target compound more reactive in SN2 reactions or alkylation steps .

- Trifluoromethyl vs. Fluoro : The CF₃ group’s strong electron-withdrawing effect stabilizes the pyridine ring against electrophilic attack but may increase hydrolysis susceptibility of the ester under basic conditions. Fluorine at position 5 (as in the 5-fluoro analog) provides milder electron withdrawal, influencing metabolic stability .

Physicochemical Properties

- Boiling Point and Stability : The chloro analog (CAS 655235-65-7) has a boiling point of 260°C, while the bromomethyl derivative’s larger molecular weight likely increases its boiling point. Bromine’s polarizability may also reduce vapor pressure compared to chlorine .

- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. The 5-fluoro analog (CAS 1214337-00-4) has lower lipophilicity, favoring aqueous solubility .

Biological Activity

Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate (CAS: 1260671-53-1) is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis routes, and relevant case studies.

- Molecular Formula : C9H7BrF3NO2

- Molar Mass : 298.06 g/mol

- CAS Number : 1260671-53-1

The compound contains a bromomethyl group and a trifluoromethyl group, which may influence its reactivity and interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies indicate that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess such activity. In vitro assays are necessary to confirm these properties.

Anticancer Potential

Research has indicated that certain pyridine derivatives can inhibit cancer cell proliferation. A study on related compounds demonstrated cytotoxic effects against human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds were reported in the low micromolar range, indicating potential for further development as anticancer agents .

Synthesis and Reactivity

The synthesis of this compound typically involves the bromination of a suitable precursor followed by trifluoromethylation. Various synthetic strategies have been documented, focusing on optimizing yield and purity while maintaining functional group compatibility .

Synthetic Route Example

A simplified synthetic route can be outlined as follows:

- Starting Material : Methyl pyridine-2-carboxylate.

- Bromination : Reaction with bromine in an appropriate solvent.

- Trifluoromethylation : Treatment with trifluoromethylating agents like trifluoromethyltrimethylsilane under acidic conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Anticancer Activity : A derivative of pyridine was shown to exhibit significant cytotoxicity against multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Studies : Investigations into the antimicrobial efficacy of pyridine derivatives revealed promising results against Gram-positive and Gram-negative bacteria, warranting further exploration into this compound .

Q & A

Q. Basic Synthesis: What are the optimal synthetic routes for preparing Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate?

Methodological Answer:

The compound is typically synthesized via bromination of a pre-functionalized pyridine core. A common approach involves:

- Precursor Selection : Starting with methyl 5-(trifluoromethyl)pyridine-2-carboxylate derivatives. Bromination at the 3-position is achieved using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in solvents such as CCl₄ or acetonitrile .

- Reaction Optimization : Temperature control (60–80°C) and stoichiometric ratios (1:1.2 precursor:NBS) are critical to minimize side products like di-brominated analogs. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yield (>70%) .

Q. Advanced Synthesis: How can reaction conditions be tuned to mitigate competing pathways during bromomethylation?

Methodological Answer:

Competing pathways (e.g., over-bromination or ester hydrolysis) are addressed through:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) can direct regioselectivity, as seen in analogous trifluoromethylpyridine brominations .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require lower temperatures (<50°C) to prevent ester group degradation .

- In Situ Monitoring : LC-MS or TLC at 30-minute intervals helps track reaction progress. Contradictory yields between batches can arise from trace moisture; thus, rigorous drying of reagents/solvents is essential .

Q. Basic Characterization: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : The bromomethyl group (–CH₂Br) appears as a singlet (~δ 4.5–4.7 ppm). The trifluoromethyl (–CF₃) group splits adjacent protons into distinct multiplets (δ 8.0–8.5 ppm) .

- ¹³C NMR : The ester carbonyl (C=O) resonates at ~δ 165 ppm, while the CF₃ carbon appears as a quartet (δ 120–125 ppm, 1JC−F ≈ 280 Hz) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 314.95 (C₉H₆BrF₃NO₂⁺) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. Advanced Characterization: How to resolve discrepancies in spectral data during structural validation?

Methodological Answer:

Contradictions between observed and predicted spectra often arise from:

- Rotameric Forms : The bromomethyl group’s free rotation can split signals in ¹H NMR. Variable-temperature NMR (e.g., 25°C vs. −40°C) stabilizes conformers for clearer analysis .

- Impurity Interference : Trace solvents (e.g., DMF) may mimic carbonyl signals. Purging with inert gas or using deuterated solvents (CDCl₃) mitigates this. Cross-validation with IR (C=O stretch ~1720 cm⁻¹) adds certainty .

Q. Stability & Storage: What conditions prevent decomposition of the bromomethyl group during storage?

Methodological Answer:

- Storage : Dark, anhydrous environments (argon atmosphere, −20°C) reduce photolytic or hydrolytic degradation. Amber glass vials with PTFE-lined caps are ideal .

- Stabilizers : Adding 1–2% triethylamine neutralizes HBr byproducts formed via slow hydrolysis .

Q. Advanced Applications: How is this compound utilized in designing kinase inhibitors?

Methodological Answer:

The bromomethyl group serves as a versatile handle for Suzuki-Miyaura couplings or nucleophilic substitutions in drug discovery:

- Case Study : In SARS-CoV-2 main protease inhibitors, the pyridine core acts as a bioisostere for aromatic pharmacophores. The bromomethyl group is displaced by thiols in cysteine-targeting inhibitors, as validated by X-ray crystallography .

- Structure-Activity Relationship (SAR) : Trifluoromethyl groups enhance metabolic stability; replacing bromine with azide (–N₃) via click chemistry enables modular derivatization .

Q. Data Contradiction: How to address conflicting reactivity reports in cross-coupling reactions?

Methodological Answer:

Discrepancies in Suzuki coupling yields (e.g., 40% vs. 75%) may stem from:

- Catalyst Poisoning : Trace Br⁻ ions from decomposition can deactivate Pd catalysts. Pre-treatment with Ag₂O removes halides .

- Solvent Basicity : Mixed DME/H₂O systems (pH 7–8) improve solubility of boronic acids, while higher pH (>10) risks ester saponification .

Q. Advanced Functionalization: What strategies enable selective modification of the bromomethyl group?

Methodological Answer:

- Protection/Deprotection : Temporarily protecting the ester with tert-butyl groups (using Boc₂O) allows selective bromine substitution without carboxylate interference .

- Microwave-Assisted Synthesis : Accelerates SN2 reactions (e.g., conversion to –CH₂NH₂) with 90% yield in 10 minutes vs. 24 hours conventionally .

Properties

Molecular Formula |

C9H7BrF3NO2 |

|---|---|

Molecular Weight |

298.06 g/mol |

IUPAC Name |

methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C9H7BrF3NO2/c1-16-8(15)7-5(3-10)2-6(4-14-7)9(11,12)13/h2,4H,3H2,1H3 |

InChI Key |

BLYKADKOIMJBIU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)C(F)(F)F)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.